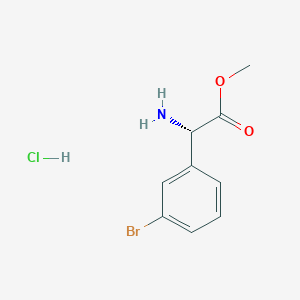![molecular formula C8H11FO2 B6279906 6-fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2715119-75-6](/img/no-structure.png)
6-fluorospiro[3.3]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluorospiro[3.3]heptane-2-carboxylic acid (6-FSHA) is an organic compound that has been investigated in recent years as a potential therapeutic agent. 6-FSHA is a member of the spirocyclic family of compounds, which are characterized by the presence of a spiro-ring structure. 6-FSHA has been studied for its potential to act as an inhibitor of enzymes, and has been found to have a variety of biochemical and physiological effects.
科学研究应用
6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential to act as an inhibitor of enzymes. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, and has been used to study the effects of acetylcholinesterase inhibition. 6-fluorospiro[3.3]heptane-2-carboxylic acid has also been studied for its potential to act as an anti-inflammatory agent, and has been found to have anti-inflammatory effects in animal models of inflammation. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential to act as an anticancer agent, and has been found to have anti-tumor effects in animal models of cancer.
作用机制
6-fluorospiro[3.3]heptane-2-carboxylic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This binding is reversible, meaning that the enzyme can be reactivated once the inhibitor is removed. 6-fluorospiro[3.3]heptane-2-carboxylic acid also has anti-inflammatory and anti-tumor effects, although the exact mechanisms of these effects are not yet fully understood.
Biochemical and Physiological Effects
6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In animal models, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have anti-inflammatory effects, as well as anti-tumor effects. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. 6-fluorospiro[3.3]heptane-2-carboxylic acid has also been found to reduce the levels of certain pro-inflammatory enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
实验室实验的优点和局限性
6-fluorospiro[3.3]heptane-2-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to be an effective inhibitor of enzymes, and has been found to have anti-inflammatory and anti-tumor effects. However, 6-fluorospiro[3.3]heptane-2-carboxylic acid also has some limitations. For example, it has a relatively short half-life, meaning that it is rapidly metabolized and eliminated from the body. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have some toxic effects in animal models, including hepatotoxicity and nephrotoxicity.
未来方向
The potential future directions for 6-fluorospiro[3.3]heptane-2-carboxylic acid research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential toxic effects. In addition, further research is needed to determine the effects of 6-fluorospiro[3.3]heptane-2-carboxylic acid on other enzymes and pathways, as well as its potential to act as an adjuvant in combination therapies. Finally, further research is needed to determine the optimal dosage and formulation of 6-fluorospiro[3.3]heptane-2-carboxylic acid for therapeutic use.
合成方法
6-fluorospiro[3.3]heptane-2-carboxylic acid is synthesized through a process called the Pictet-Spengler reaction. This reaction involves the reaction of a tetrahydroisoquinoline derivative with an aldehyde or ketone, followed by a reaction with a sodium hydroxide solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and produces an intermediate that is then hydrolyzed to yield 6-fluorospiro[3.3]heptane-2-carboxylic acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluorospiro[3.3]heptane-2-carboxylic acid involves the introduction of a fluorine atom onto a spiro[3.3]heptane ring system, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Spiro[3.3]heptane", "Fluorine gas", "Sodium iodide", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Chloroacetic acid" ], "Reaction": [ "Spiro[3.3]heptane is reacted with fluorine gas in the presence of sodium iodide and sodium hydride to yield 6-fluorospiro[3.3]heptane.", "The resulting compound is then treated with carbon dioxide in diethyl ether to form the corresponding carboxylic acid intermediate.", "The carboxylic acid intermediate is then esterified with methanol and chloroacetic acid to yield the final product, 6-fluorospiro[3.3]heptane-2-carboxylic acid." ] } | |
CAS 编号 |
2715119-75-6 |
产品名称 |
6-fluorospiro[3.3]heptane-2-carboxylic acid |
分子式 |
C8H11FO2 |
分子量 |
158.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




